molecular formula C14H17NO4 B2395172 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid CAS No. 885956-64-9

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid

Cat. No.: B2395172
CAS No.: 885956-64-9
M. Wt: 263.293
InChI Key: JGJXGCZDMHNSGH-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid is a chiral amino acid derivative with the molecular formula C14H17NO4 and a molecular weight of 263.3 g/mol . This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with benzyl and methyl groups, as well as two carboxylic acid groups.

Preparation Methods

The synthesis of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carboxylic acid groups to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

    Esterification: The carboxylic acid groups can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acid catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid can be compared with other similar compounds, such as:

    1-Benzyl-3-methylpyrrolidine-2,4-dicarboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid groups.

    1-Benzyl-3-methylpyrrolidine-3,5-dicarboxylic acid: Another similar compound with carboxylic acid groups at different positions.

    1-Benzyl-3-methylpyrrolidine-3,4-dicarboxamide: This compound has amide groups instead of carboxylic acid groups.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-benzyl-3-methylpyrrolidine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(13(18)19)9-15(8-11(14)12(16)17)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJXGCZDMHNSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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